N-methoxy-N-methyl-1-pyrazin-2-ylazetidin-3-amine
Description
N-methoxy-N-methyl-1-pyrazin-2-ylazetidin-3-amine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural features and biological activities. The presence of the pyrazine ring in this compound further enhances its potential for various applications in scientific research and industry.
Properties
IUPAC Name |
N-methoxy-N-methyl-1-pyrazin-2-ylazetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12(14-2)8-6-13(7-8)9-5-10-3-4-11-9/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJWIFWZHCFAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-1-pyrazin-2-ylazetidin-3-amine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or a β-haloamine, under basic conditions.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through a nucleophilic substitution reaction using a pyrazine derivative, such as pyrazine-2-carboxylic acid or pyrazine-2-boronic acid, in the presence of a suitable catalyst.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-1-pyrazin-2-ylazetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides, in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyrazine ring.
Scientific Research Applications
N-methoxy-N-methyl-1-pyrazin-2-ylazetidin-3-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-1-pyrazin-2-ylazetidin-3-amine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methyl-1-pyrazin-2-ylazetidin-3-amine: Unique due to the presence of both the azetidine and pyrazine rings.
N-methyl-1-pyrazin-2-ylazetidin-3-amine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
N-methoxy-1-pyrazin-2-ylazetidin-3-amine: Lacks the methyl group, which may influence its pharmacokinetic properties.
Uniqueness
This compound is unique due to the combination of the azetidine and pyrazine rings, along with the presence of both methoxy and methyl groups. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
